
3-Methylenecyclopentene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylenecyclopentene is an organic compound with the molecular formula C₆H₈. It is a derivative of cyclopentene, where a methylene group is attached to the third carbon of the cyclopentene ring. This compound is of interest due to its unique structure and reactivity, making it a valuable subject in organic chemistry research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Methylenecyclopentene can be synthesized through various methods. One common approach involves the ring-opening of 1-methylcyclobutene followed by a series of reactions including the Simmon-Smith reaction, bromine addition, and double dehydrobromination . Another method involves the ozonolysis of suitable precursors followed by aldol condensation and Wittig reaction to introduce the methylene group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylenecyclopentene undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Hydrogenation can convert it to cyclopentane derivatives.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used.
Substitution: Reagents such as halogens and organometallic compounds are commonly employed.
Major Products Formed
Oxidation: Epoxides and alcohols.
Reduction: Cyclopentane derivatives.
Substitution: Halogenated cyclopentene derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methylenecyclopentene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound to study reaction mechanisms.
Biology: Its derivatives are explored for potential biological activity.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Methylenecyclopentene involves its reactivity due to the presence of the methylene group. This group can participate in various reactions, such as cycloaddition and polymerization, by forming reactive intermediates. The molecular targets and pathways depend on the specific reactions it undergoes, which can include interactions with electrophiles and nucleophiles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentene: Lacks the methylene group, making it less reactive in certain types of reactions.
Methylenecyclopropane: Smaller ring size, leading to different reactivity and stability.
Methylenecyclohexane: Larger ring size, affecting its chemical properties and reactivity.
Uniqueness
3-Methylenecyclopentene is unique due to its specific ring size and the presence of the methylene group, which imparts distinct reactivity compared to its analogs. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .
Eigenschaften
CAS-Nummer |
930-26-7 |
|---|---|
Molekularformel |
C6H8 |
Molekulargewicht |
80.13 g/mol |
IUPAC-Name |
3-methylidenecyclopentene |
InChI |
InChI=1S/C6H8/c1-6-4-2-3-5-6/h2,4H,1,3,5H2 |
InChI-Schlüssel |
YWQLRBQGXHZJCF-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1CCC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid, 4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]-](/img/structure/B14743720.png)
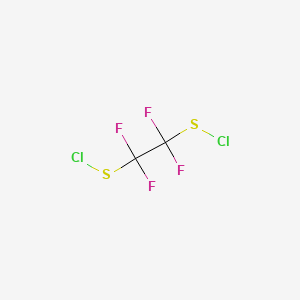
![1,3-Bis[(7-chloroquinolin-4-yl)amino]propan-2-ol](/img/structure/B14743725.png)
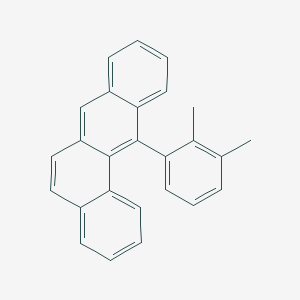

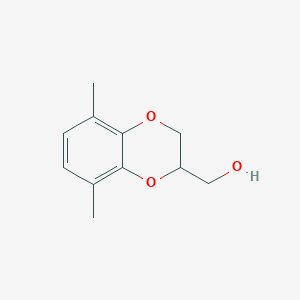

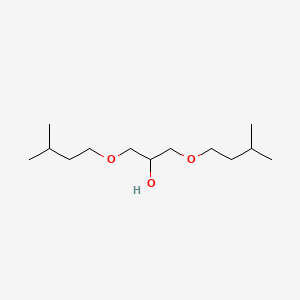
![N-[[3-bromo-5-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]-4-nitro-benzamide](/img/structure/B14743761.png)

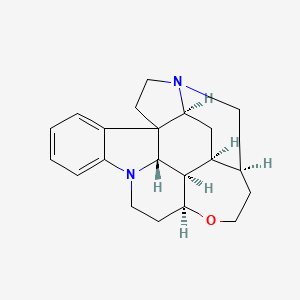
![1-[3-(2,5-Dichlorophenyl)sulfanylpropyl]piperazine](/img/structure/B14743776.png)
![1H-Pyrrolo[1,2-a]imidazole](/img/structure/B14743785.png)
![7,8,9-Trioxabicyclo[4.2.1]nonane](/img/structure/B14743790.png)
